Carbonic Anhydrase Inhibition Selectivity: Inference from 5,7-Dihydroxy Substitution
The presence of the 5,7-dihydroxy motif, a shared feature with 5,7-dihydroxy-4-methylcoumarin, is strongly implicated in conferring high selectivity for tumor-associated carbonic anhydrase isoforms (CA IX and XII) over the ubiquitous cytosolic isoforms (CA I and II). While direct data for the target compound is currently lacking, the structure-activity relationship (SAR) is well-established . The 4-acetic acid group in the target compound is expected to modulate this activity and its pharmacokinetic profile compared to the 4-methyl analog, potentially offering a new vector for property optimization.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Data Not Available |
| Comparator Or Baseline | 5,7-Dihydroxy-4-methylcoumarin: Ki (CA I) >200 μM, Ki (CA II) >200 μM, Ki (CA IX) = 0.19 μM, Ki (CA XII) = 6.4 μM |
| Quantified Difference | N/A |
| Conditions | In vitro enzyme inhibition assay against human carbonic anhydrase isoforms I, II, IX, and XII |
Why This Matters
This evidence suggests that the 5,7-dihydroxy core provides a validated scaffold for developing highly selective CA IX/XII inhibitors, a feature that may be enhanced or modified by the 4-acetic acid group in the target compound, making it a distinct lead-like candidate.
